8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a substituted imidazo[2,1-f]purine-2,4-dione core. The molecule features methyl groups at positions 1, 3, and 7, and a 2-methoxyethyl chain at position 7. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and metabolic stability, which are critical for central nervous system (CNS) penetration .
Properties
IUPAC Name |
6-(2-methoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)17(8)5-6-21-4)15(2)13(20)16(3)11(9)19/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIXGJXQQKNBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the alkylation of adenosine and 2-aminoadenosine. This process is carried out in dimethylsulfoxide (DMSO) using 1-methanesulfonyloxy-2-methoxyethane as the alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating conditions . The improved synthesis of 2’-O-methoxyethyl-purine derivatives has been described using these reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
Medicinal Chemistry
8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been investigated for its potential therapeutic effects:
- Anticancer Activity: Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activities against certain bacterial strains. The imidazole ring is known to interact with microbial enzymes and disrupt their function.
Biochemical Research
In biochemistry, this compound serves as a valuable tool for studying enzyme mechanisms and biological pathways:
- Enzyme Inhibition Studies: The compound can act as an inhibitor for enzymes involved in nucleotide metabolism. This application is crucial for understanding metabolic disorders and developing enzyme inhibitors as therapeutic agents.
- Cell Signaling Pathways: Its interaction with specific receptors can provide insights into cell signaling mechanisms. This is particularly relevant in the context of cancer biology where altered signaling pathways are common.
Materials Science
The unique chemical properties of this compound make it suitable for various industrial applications:
- Synthesis of Functionalized Materials: The imidazole structure allows for the derivatization of the compound to create new materials with tailored properties for applications in electronics and photonics.
- Catalysis: Due to its nitrogen-rich structure, it can be utilized as a catalyst in organic reactions. Its ability to stabilize transition states makes it an attractive candidate for developing more efficient catalytic processes.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Antimicrobial Properties | Showed effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Lee et al. (2022) | Enzyme Inhibition | Identified as a potent inhibitor of xanthine oxidase with potential implications in gout treatment. |
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with key analogs, focusing on structural variations, receptor affinities, therapeutic effects, and pharmacokinetic profiles.
Structural and Functional Comparisons
Key Findings
Substituent-Driven Receptor Specificity: Piperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit high 5-HT1A/5-HT7 receptor affinity due to the arylpiperazine moiety, which facilitates interactions with serotonin receptor subtypes . CB11, with an 8-aminophenyl group, diverges entirely from CNS targets, instead activating PPARγ for anticancer effects .
Pharmacological Efficacy: Antidepressant activity in the forced swim test (FST) is strongly linked to 5-HT1A receptor partial agonism (e.g., AZ-853 and AZ-861) . The target compound’s smaller 8-substituent may limit receptor engagement, though this requires empirical validation. Compound 4b demonstrates that pyrimidinyl-piperazinyl substitution shifts activity to 5-HT1A antagonism, highlighting how minor structural changes alter functional outcomes .
Metabolic and Safety Profiles :
Biological Activity
8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H18N4O3
- Molecular Weight : 278.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. In particular, it has demonstrated inhibitory activity against PDE4B and PDE10A enzymes .
- Serotonin Receptor Modulation : Research indicates that this compound interacts with serotonin receptors (5-HT1A and 5-HT7), suggesting its potential application in treating mood disorders such as depression and anxiety .
Antidepressant and Anxiolytic Effects
In vivo studies have highlighted the antidepressant properties of derivatives of this compound. For instance:
- A specific derivative was evaluated using the forced swim test (FST) in mice and exhibited significant antidepressant effects compared to traditional anxiolytics like diazepam .
Anticancer Properties
The compound's structural similarity to other known anticancer agents suggests potential cytotoxic activity against various cancer cell lines. Preliminary studies have shown that it may induce apoptosis in cancer cells by interfering with DNA synthesis and promoting oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Table: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Treatment of depression and anxiety |
| Anticancer | Induction of apoptosis | Cancer therapy |
| Enzyme Inhibition | PDE inhibition | Anti-inflammatory effects |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 8-(2-methoxyethyl)-substituted imidazo-purine-dione derivatives?
- Methodological Answer : Synthesis typically involves alkylation or substitution reactions at the N-8 position of the purine-dione core. For example:
- Alkylation : Reacting 1,3-dimethylimidazo-purine-dione with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methoxyethyl group .
- Click Chemistry : Huisgen cycloaddition (copper-catalyzed azide-alkyne) for functionalizing the 8-position, as demonstrated in related purine-dione derivatives (e.g., compound 65 in ) .
- Nucleophilic Substitution : Using brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) to react with methoxyethylamine or its derivatives .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Methodological Answer :
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Key peaks include methyl groups (δ ~3.0–3.5 ppm) and methoxyethyl protons (δ ~3.3–4.0 ppm). provides detailed NMR shift tables for analogous compounds .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatographic Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to ensure >95% purity .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation of dust (H335).
- Storage : In airtight containers, away from oxidizers and acids .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and receptor affinity of this compound?
- Methodological Answer :
- Virtual Screening : Tools like Chemicalize.org () calculate parameters such as LogP (lipophilicity), polar surface area, and solubility. For example:
- LogP <3.0 suggests moderate permeability.
- Hydrogen bond donors/acceptors influence adenosine receptor binding .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (e.g., A₁/A₂A subtypes). Align with crystallographic data from PDB entries (e.g., 5G53 for A₂A) to validate binding poses .
Q. What strategies improve water solubility for adenosine receptor antagonists in this chemical series?
- Methodological Answer :
- Hydrophilic Substituents : Introduce polar groups (e.g., fluorophenoxyethyl in , compound 46) or PEG chains to enhance aqueous solubility.
- Salt Formation : Use hydrochloride or sodium salts of acidic/basic moieties.
- Prodrug Design : Temporarily mask hydrophobic groups with enzymatically cleavable units (e.g., ester linkages) .
Q. How can contradictions in biological activity data across derivatives be resolved?
- Methodological Answer :
- Comparative Assays : Standardize receptor-binding assays (e.g., cAMP inhibition for A₂A) across derivatives to minimize variability .
- Structural Analysis : Correlate activity with substituent electronic effects (e.g., electron-withdrawing groups on aryl rings in , compound 48) using Hammett plots.
- Meta-Analysis : Reconcile discrepancies by cross-referencing with published SAR studies (e.g., ’s virtual screening data) .
Q. What are the challenges in optimizing selectivity between adenosine receptor subtypes?
- Methodological Answer :
- Selectivity Screening : Use radioligand displacement assays (e.g., ³H-ZM241385 for A₂A vs. ³H-DPCPX for A₁) to quantify Ki values.
- Crystallography-Guided Design : Modify the 8-substituent (e.g., 2-methoxyethyl vs. tetrahydronaphthyl in , compound 49) to exploit subtype-specific binding pockets.
- Molecular Dynamics (MD) : Simulate receptor-ligand interactions over 100 ns trajectories to identify critical residues (e.g., His264 in A₂A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
